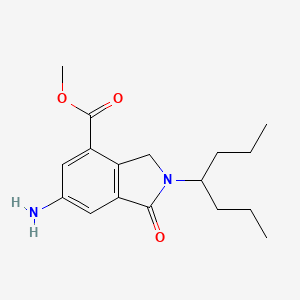
Methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate
Cat. No. B8695674
M. Wt: 304.4 g/mol
InChI Key: BQZRPYJLMNTWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372864B2
Procedure details


In an autoclave, 1.52 g of methyl 6-nitro-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are dissolved in 15 cm3 of methanol. 100 mg of 5% palladium-on-carbon in suspension in 1 cm3 of methanol are added. The autoclave is placed under 2 bar of hydrogen pressure and the mixture is stirred for 5 min at a temperature in the vicinity of 25° C. The reaction medium is filtered through a celite pellet. The celite is rinsed using 2×10 cm3 of methanol, then the organic phase is concentrated using a rotary evaporator under reduced pressure (5 kPa). The residual yellow oil is purified by column chromatography (silica 60 column—particle size 15-40 μm—150 g—eluent: 60% cyclohexane/40% ethyl acetate). The fractions are concentrated under reduced pressure (5 kPa). 1.05 g of methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are obtained in the form of a pale yellow solid.

Quantity
1.52 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H][H].[N+:3]([C:6]1[CH:7]=[C:8]([C:23]([O:25][CH3:26])=[O:24])[C:9]2[CH2:10][N:11]([CH:16]([CH2:20][CH2:21][CH3:22])[CH2:17][CH2:18][CH3:19])[C:12](=[O:15])[C:13]=2[CH:14]=1)([O-])=O>CO.[Pd]>[NH2:3][C:6]1[CH:7]=[C:8]([C:23]([O:25][CH3:26])=[O:24])[C:9]2[CH2:10][N:11]([CH:16]([CH2:20][CH2:21][CH3:22])[CH2:17][CH2:18][CH3:19])[C:12](=[O:15])[C:13]=2[CH:14]=1
|
Inputs


Step Two
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 5 min at a temperature in the vicinity of 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction medium is filtered through a celite pellet
|
WASH
|
Type
|
WASH
|
|
Details
|
The celite is rinsed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual yellow oil is purified by column chromatography (silica 60 column—particle size 15-40 μm—150 g—eluent: 60% cyclohexane/40% ethyl acetate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The fractions are concentrated under reduced pressure (5 kPa)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
